molecular formula C15H14N2O2 B1510963 (4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate

(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate

Cat. No.: B1510963
M. Wt: 254.28 g/mol
InChI Key: LDSPUPOZPVNYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of amino groups attached to phenyl rings, which are further connected by an acrylic acid ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate typically involves the esterification of 3-(4-Amino-phenyl)-acrylic acid with 4-amino-phenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Scientific Research Applications

(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The ester linkage allows the compound to act as a prodrug, releasing the active amino-phenyl moiety upon hydrolysis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylboronic acid pinacol ester
  • 4-Aminophenylboronic acid hydrochloride
  • Phenylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, (4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate is unique due to its dual amino groups and acrylic acid ester linkage. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

(4-aminophenyl) 3-(4-aminophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-12-4-1-11(2-5-12)3-10-15(18)19-14-8-6-13(17)7-9-14/h1-10H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSPUPOZPVNYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC2=CC=C(C=C2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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